4-Boc-3-(2-carboxy-ethyl)-morpholine chemical properties
4-Boc-3-(2-carboxy-ethyl)-morpholine chemical properties
An In-depth Technical Guide to 4-Boc-3-(2-carboxy-ethyl)-morpholine: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Boc-3-(2-carboxy-ethyl)-morpholine, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, outlines plausible synthetic and application-based protocols, and explores its strategic importance, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine heterocycle is a privileged structure in medicinal chemistry, renowned for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1] Its inclusion in drug candidates often enhances aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][4] 4-Boc-3-(2-carboxy-ethyl)-morpholine (or 3-(4-(Tert-butoxycarbonyl)morpholin-3-yl)propanoic acid) is a bifunctional derivative that leverages these benefits while providing versatile handles for chemical elaboration.
This molecule is particularly valuable as it contains two key functional groups with orthogonal reactivity: a carboxylic acid and a Boc-protected secondary amine. This arrangement makes it an ideal component for constructing complex molecular architectures, most notably as a linker element in the synthesis of heterobifunctional molecules like PROTACs.[5][6]
Core Physicochemical and Safety Profile
Understanding the fundamental properties of 4-Boc-3-(2-carboxy-ethyl)-morpholine is critical for its effective handling, storage, and application in synthesis.
Key Chemical Properties
The following table summarizes the essential identification and property data for this compound.
| Property | Value | Source(s) |
| CAS Number | 885274-05-5 | [7] |
| Molecular Formula | C₁₂H₂₁NO₅ | [7] |
| Molecular Weight | 259.30 g/mol | [7] |
| Synonyms | 3-(2-Carboxy-ethyl)-morpholine-4-carboxylic acid tert-butyl ester; 3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid | [7] |
| Purity | Typically ≥95-98% | [7][8] |
| Appearance | Typically a white solid or viscous liquid | [8][9] |
| Storage | Store in a dry, sealed container, often at 0-8 °C | [7][10] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided results, data from structurally related Boc-protected morpholines and carboxylic acids suggests the following precautions.[11][12][13]
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Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[12][14]
-
Precautionary Measures:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth and seek immediate medical assistance.[11][14]
Synthesis and Characterization Workflow
While commercial suppliers provide direct access to this reagent, understanding its synthesis is crucial for methodological insights and potential analogue development. A plausible synthetic route can be devised from readily available precursors.
Proposed Synthetic Pathway
A logical approach involves the oxidation of a primary alcohol precursor, such as (S)-N-Boc-3-(2-hydroxyethyl)morpholine, which is commercially available.[15] This two-step process ensures high yields and purity.
Caption: Proposed two-step synthesis of 4-Boc-3-(2-carboxy-ethyl)-morpholine.
Causality Behind Experimental Choices:
-
Step 1: Mild Oxidation to Aldehyde: The conversion of the primary alcohol to an aldehyde requires a mild oxidizing agent like Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC). These reagents are chosen specifically to prevent over-oxidation to the carboxylic acid at this stage, allowing for the isolation of the aldehyde intermediate if desired.[16]
-
Step 2: Pinnick Oxidation: The subsequent oxidation of the aldehyde to the carboxylic acid is efficiently achieved using the Pinnick oxidation (sodium chlorite, NaClO₂, with a scavenger like 2-methyl-2-butene). This method is highly selective for aldehydes and proceeds under mild, non-acidic conditions, which is crucial for preserving the acid-labile Boc protecting group.
Purification and Analytical Characterization
Post-synthesis, the product requires purification and rigorous characterization to validate its structure and purity.
-
Purification: The primary method is flash column chromatography on silica gel, using a gradient of ethyl acetate and hexanes, often with a small percentage of acetic acid to ensure the carboxylic acid elutes properly.
-
Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (259.30 g/mol ) and provides an initial assessment of purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the precise chemical structure, including the presence of the Boc group, the morpholine ring protons, and the ethyl-carboxy side chain.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the final purity of the compound, typically reported as a percentage (e.g., >98%).[7]
-
Core Application: A Versatile Building Block for PROTACs
The primary utility of 4-Boc-3-(2-carboxy-ethyl)-morpholine in modern drug discovery is as a linker component in the synthesis of PROTACs.
The PROTAC Concept
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker that connects them.[5]
Caption: The tripartite structure of a Proteolysis-Targeting Chimera (PROTAC).
Role as a Linker Precursor
4-Boc-3-(2-carboxy-ethyl)-morpholine is an exemplary linker precursor due to its orthogonal functional groups.
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Carboxylic Acid Handle: The -COOH group is readily activated for amide bond formation with an amine-functionalized E3 ligase ligand (like pomalidomide derivatives) or POI ligand.
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Boc-Protected Amine: The Boc group provides robust protection for the morpholine's secondary amine during the initial coupling step. Once the first ligand is attached, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the amine. This newly freed amine is then available for a second amide coupling reaction with the other binding partner, completing the PROTAC synthesis.
The morpholine core itself imparts favorable physicochemical properties to the linker, such as improved solubility and a defined conformational geometry, which are critical for optimizing the formation of the productive ternary complex (POI-PROTAC-E3 Ligase).[2][4]
Field-Proven Experimental Protocols
The following protocols describe the two most common synthetic transformations involving 4-Boc-3-(2-carboxy-ethyl)-morpholine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol details the coupling of the carboxylic acid moiety to a primary or secondary amine (designated as R-NH₂).
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-Boc-3-(2-carboxy-ethyl)-morpholine in anhydrous Dimethylformamide (DMF).
-
Amine Addition: To the solution, add 1.0-1.2 equivalents of the desired amine (R-NH₂).
-
Coupling Agent Addition: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base Addition: Add 2.0-3.0 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Trustworthiness Check: The use of HATU is a gold standard in modern peptide and amide synthesis due to its high efficiency and low rate of side reactions. The aqueous workup effectively removes the DMF solvent, excess base, and water-soluble byproducts, ensuring a clean sample for final purification.
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to liberate the morpholine nitrogen for subsequent reactions.
-
Dissolution: Dissolve the Boc-protected substrate (from Protocol 1) in a minimal amount of an appropriate solvent, typically Dichloromethane (DCM) or Dioxane.
-
Acid Addition: Add a significant excess (e.g., 10-20 equivalents, often as a 20-50% solution in the solvent) of Trifluoroacetic Acid (TFA) or a 4M solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by LC-MS. The evolution of gas (isobutylene) is often observed.
-
Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.
-
Final Product: The resulting product is typically an amine salt (e.g., trifluoroacetate or hydrochloride salt), which can often be used directly in the next step (e.g., another amide coupling) with the addition of a suitable base to neutralize the salt.
Trustworthiness Check: Acid-mediated cleavage is the definitive and most reliable method for Boc deprotection. Its high yield and clean conversion are standard in multi-step organic synthesis. The formation of volatile byproducts (CO₂ and isobutylene) simplifies purification, as they are removed during solvent evaporation.
Conclusion
4-Boc-3-(2-carboxy-ethyl)-morpholine is more than a simple chemical reagent; it is a strategic tool for addressing complex challenges in drug design. Its well-defined structure, orthogonal reactivity, and inherent ability to confer favorable pharmacokinetic properties make it an invaluable asset for medicinal chemists. Its prominent role in the modular synthesis of PROTACs underscores its importance in the development of next-generation therapeutics aimed at previously "undruggable" targets. Mastery of its application is a key competency for any researcher operating at the forefront of pharmaceutical innovation.
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